Ethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate
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Overview
Description
Ethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H9ClN2O4S. It is a pyrimidine derivative, which is a class of organic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is particularly interesting due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate typically involves the reaction of 5-chloro-2-methylsulfonylpyrimidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
5-chloro-2-methylsulfonylpyrimidine-4-carboxylic acid+ethanolthionyl chlorideethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are often employed.
Major Products Formed
Nucleophilic substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Reduction: The major product is the corresponding sulfide derivative.
Oxidation: Products can include sulfoxides or sulfones, depending on the extent of oxidation.
Scientific Research Applications
Ethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the activity of the enzyme, which can be beneficial in the treatment of diseases where the enzyme is overactive.
Comparison with Similar Compounds
Ethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: Similar in structure but lacks the sulfonyl group, which affects its reactivity and biological activity.
Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates: These compounds have a thiazole ring fused to the pyrimidine, which introduces additional functional groups and potential biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
Ethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of certain enzymes and as an antimicrobial agent. This compound features a chloro group at the 5-position and a methylsulfonyl group at the 2-position, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C₈H₉ClN₂O₄S
- Molecular Weight : Approximately 232.69 g/mol
- Structural Features :
- Pyrimidine ring
- Chloro substituent at position 5
- Methylsulfonyl group at position 2
- Ethyl ester functional group at position 4
Biological Activity Overview
This compound has shown promise in various biological assays, primarily focusing on its inhibitory effects on specific enzymes and its antimicrobial properties.
Enzyme Inhibition
Research indicates that this compound can inhibit FMS tyrosine kinase, an enzyme involved in cellular proliferation and differentiation. The inhibition of this kinase suggests potential applications in cancer therapy, as targeting such pathways can impede tumor growth and metastasis.
Antimicrobial Activity
The compound has demonstrated antimicrobial efficacy against several bacterial strains, including:
- Streptococcus faecium
- Lactobacillus casei
These findings indicate its potential use as a novel antibacterial agent, warranting further investigation into its mechanism of action and effectiveness against resistant strains.
The exact mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. This includes the modulation of enzyme activity, which can lead to altered metabolic pathways within cells. Such interactions are critical for understanding how this compound may be utilized therapeutically .
Study on Antitumor Activity
A recent study explored the antitumor activity of pyrimidine derivatives, including this compound. The results indicated that compounds with similar structural motifs exhibited significant inhibition of tumor cell proliferation across various cancer cell lines, suggesting that this class of compounds could be developed further for therapeutic use against cancers .
Antimicrobial Efficacy Assessment
In vitro studies assessed the antimicrobial activity of this compound against resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols, showing effective inhibition comparable to established antibiotics. This positions the compound as a candidate for further development in combating antibiotic-resistant infections .
Comparative Analysis with Similar Compounds
Compound Name | Similarity Score | Unique Features |
---|---|---|
Methyl 6-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate | 0.94 | Contains a sulfonyl group instead of methylsulfonyl |
Ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylate | 0.80 | Different substitution pattern on the pyrimidine ring |
Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | 0.74 | Contains an amino group, altering reactivity |
This table highlights the structural uniqueness of this compound compared to related compounds, emphasizing its potential distinct biological activities due to its specific functional groups.
Properties
IUPAC Name |
ethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O4S/c1-3-15-7(12)6-5(9)4-10-8(11-6)16(2,13)14/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPUJHRBDQDWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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